(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(4-3-15-2-1-13-23-15)19-10-12-21-11-7-16(20-21)14-5-8-18-9-6-14/h1-9,11,13H,10,12H2,(H,19,22)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOSLQZBXABOFS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the pyrazole.
Formation of the acrylamide moiety: This can be done through a condensation reaction between an amine and an acrylate ester.
Incorporation of the thiophene ring: This step might involve a cross-coupling reaction to attach the thiophene ring to the acrylamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amines or reduced heterocycles.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and thiophene rings exhibit promising anticancer properties. For instance, derivatives of thiophene-containing pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study highlighted the synthesis of pyrazole-thiophene derivatives that were evaluated for their anticancer activity, revealing that certain analogs displayed potent effects against breast and lung cancer cells .
1.2 Analgesic Properties
The analgesic potential of pyrazole derivatives is well-documented. A study focusing on trisubstituted pyrazoles containing thiophene reported significant analgesic effects in animal models. The evaluation was based on the reduction of pain responses in writhing tests, with specific compounds demonstrating efficacy comparable to standard analgesics .
Materials Science
2.1 Organic Semiconductors
The incorporation of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide into organic semiconductor materials has been explored due to its favorable electronic properties. Compounds with similar structures have been utilized as p-type dopants in organic field-effect transistors (OFETs), enhancing charge transport characteristics . The ability to fine-tune the electronic properties through structural modifications makes this compound a candidate for future research in organic electronics.
4.1 Case Study on Anticancer Activity
In a recent investigation, a series of pyrazole-thiophene derivatives were synthesized and screened for anticancer activity against human breast cancer cells (MCF-7). The results indicated that compounds with a pyridine substituent exhibited enhanced cytotoxicity, suggesting that structural modifications can significantly impact biological activity .
4.2 Case Study on Organic Electronics
A study evaluated the performance of organic thin-film transistors using this compound as a dopant. The results demonstrated improved mobility and on/off ratios compared to devices without the dopant, highlighting the compound's potential in electronic applications .
Mechanism of Action
The mechanism of action of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or intercalation into DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acrylamide derivatives with pyrazole and thiophene motifs. Below is a systematic comparison with structurally related compounds, focusing on structural features , synthetic routes , and reported biological or physicochemical properties .
Structural Comparisons
Key Research Findings
- Pyrazole-thiophene hybrids demonstrate tunable pharmacokinetic profiles based on substituent choice. For example, methoxy groups improve solubility but reduce membrane permeability .
Biological Activity
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound that has attracted attention due to its potential biological activities. The unique structural features of this compound, which include a pyridine ring, a pyrazole moiety, and a thiophene group, suggest diverse mechanisms of action that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be represented as follows:
This structure allows for interactions with various biological targets, potentially leading to different therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing pyrazole and thiophene moieties. For instance, derivatives with similar structural features have shown significant activity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (colon carcinoma) | 5.2 |
| Compound B | A549 (lung carcinoma) | 7.8 |
| Compound C | MCF7 (breast carcinoma) | 6.5 |
These compounds often induce apoptosis through the activation of the p53 pathway, which is critical in regulating cell cycle and apoptosis .
Enzyme Inhibition
The compound's structure suggests potential inhibition of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been evaluated for their ability to inhibit alpha-amylase and other enzymes:
| Compound | Enzyme Target | IC50 (mg/mL) |
|---|---|---|
| Compound D | Alpha-Amylase | 0.134 |
| Compound E | Carbonic Anhydrase | 0.045 |
These results indicate that such compounds can effectively modulate enzyme activity, which may contribute to their therapeutic effects .
Antimicrobial Activity
The presence of both pyrazole and thiophene rings has also been associated with antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
This antimicrobial activity can be attributed to the ability of the compound to disrupt bacterial cell membranes or interfere with metabolic processes .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their function and disrupting metabolic pathways.
- Apoptosis Induction : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.
- Antimicrobial Action : The structural features allow for interaction with microbial targets, leading to inhibition of growth.
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anticancer activity against multiple cell lines, revealing promising results with IC50 values in the low micromolar range .
- Enzyme Inhibition Study : Research indicated that certain thiophene-containing compounds exhibit potent alpha-amylase inhibition, suggesting a potential application in diabetes management .
- Antimicrobial Evaluation : A comparative study showed that compounds with similar functional groups demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
